n,1-Diethyl-1h-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,1-Diethyl-1h-tetrazol-5-amine: is a chemical compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in material and medicinal chemistry. The compound this compound is characterized by its five-membered ring structure containing four nitrogen atoms and one carbon atom. This unique structure imparts significant chemical stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,1-Diethyl-1h-tetrazol-5-amine typically involves the reaction of amines with triethyl orthoformate and sodium azide. This process is catalyzed by various agents such as Yb(OTf)3 or zinc salts. The reaction conditions are generally mild, often conducted in aqueous environments or using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often employs scalable methods such as the cyclization of azides with nitriles. This method is advantageous due to its high yield and the ability to use a wide range of substrates, including aromatic and aliphatic nitriles .
Chemical Reactions Analysis
Types of Reactions: n,1-Diethyl-1h-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: Participates in nucleophilic substitution reactions, often forming new tetrazole derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizers such as acidic chlorides and anhydrides.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Oxides and other oxygenated derivatives.
Reduction: Amines and reduced tetrazole compounds.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: n,1-Diethyl-1h-tetrazol-5-amine is used as a precursor in the synthesis of complex organic molecules. Its unique structure allows for the formation of stable metallic compounds and molecular complexes, making it valuable in coordination chemistry .
Biology: In biological research, tetrazole derivatives are explored for their potential as bioisosteres of carboxylic acids. This property makes them useful in the design of enzyme inhibitors and receptor ligands .
Medicine: Tetrazoles, including this compound, are investigated for their pharmacological activities, such as antibacterial, antifungal, and anti-inflammatory properties. They are also used in the development of new drugs targeting various biological pathways .
Industry: In the industrial sector, tetrazole derivatives are used in the production of high-energy materials, corrosion inhibitors, and as catalysts in organic synthesis .
Mechanism of Action
The mechanism of action of n,1-Diethyl-1h-tetrazol-5-amine involves its interaction with molecular targets through its nitrogen-rich tetrazole ring. This ring can stabilize negative charges by delocalization, facilitating receptor-ligand interactions. The compound’s electron-donating and electron-withdrawing properties enable it to participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
- 1H-Tetrazol-5-amine
- 5-Amino-1H-tetrazole
- 5-Phenyl-1H-tetrazole
Comparison: n,1-Diethyl-1h-tetrazol-5-amine is unique due to its diethyl substitution, which enhances its lipophilicity and membrane permeability compared to other tetrazole derivatives. This property makes it more effective in applications requiring cellular uptake, such as drug delivery and enzyme inhibition .
Properties
CAS No. |
89126-05-6 |
---|---|
Molecular Formula |
C5H11N5 |
Molecular Weight |
141.18 g/mol |
IUPAC Name |
N,1-diethyltetrazol-5-amine |
InChI |
InChI=1S/C5H11N5/c1-3-6-5-7-8-9-10(5)4-2/h3-4H2,1-2H3,(H,6,7,9) |
InChI Key |
FHAUNRJTVABNKP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN=NN1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.